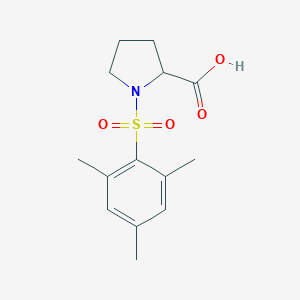

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOZXNKLFHMTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387915 | |

| Record name | 1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126522-74-5 | |

| Record name | 1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic Acid

Introduction

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral N-protected derivative of the amino acid L-proline. In the landscape of medicinal chemistry and asymmetric synthesis, N-protected amino acids are indispensable building blocks. The selection of the N-protecting group is a critical strategic decision that dictates the stability, solubility, and subsequent reactivity of the amino acid scaffold. The mesitylsulfonyl group (MBS), derived from mesitylenesulfonyl chloride, offers a unique combination of steric bulk and electronic stability, making 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid a valuable intermediate in the synthesis of complex pharmaceutical agents and chiral catalysts.[1] This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and comprehensive characterization, tailored for researchers and professionals in drug development.

Section 1: Synthesis and Mechanistic Insight

Strategic Rationale: The "Why" Behind the Mesitylsulfonyl Group

The choice of the mesitylsulfonyl group is deliberate. Unlike more labile protecting groups, the sulfonamide bond formed is exceptionally robust, withstanding a wide range of reaction conditions, including strongly acidic or basic environments and many reductive or oxidative reagents. The steric hindrance provided by the three methyl groups on the aromatic ring plays a crucial role. It directs the stereochemical outcome of subsequent reactions at the carboxylic acid or other positions on the pyrrolidine ring. This steric shield makes the MBS group a reliable "protecting and directing" group in multi-step syntheses.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid proceeds via a classic nucleophilic substitution reaction, often conducted under Schotten-Baumann conditions. The mechanism unfolds as follows:

-

Deprotonation: In a basic aqueous medium (e.g., sodium hydroxide solution), the secondary amine of L-proline is deprotonated, enhancing its nucleophilicity. The carboxylic acid is also deprotonated to its carboxylate form.

-

Nucleophilic Attack: The electron-rich nitrogen atom of the prolinate anion acts as a nucleophile, attacking the electrophilic sulfur atom of mesitylenesulfonyl chloride.

-

Chloride Displacement: This attack forms a transient tetrahedral intermediate. The stable chloride ion is subsequently eliminated as a leaving group.

-

Protonation: Acidic workup neutralizes the reaction mixture, protonating the carboxylate to yield the final carboxylic acid product.

The overall reaction is a clean and efficient method to form the stable N-S bond of the sulfonamide.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, workup, and purification.

Materials:

-

L-Proline

-

Mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with cooling in an ice bath.

-

Addition of Sulfonyl Chloride: While vigorously stirring the cooled solution, add mesitylenesulfonyl chloride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid as a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid.

Section 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment. Key expected signals include:

-

A broad singlet for the carboxylic acid proton (typically >10 ppm).

-

Singlets for the aromatic protons of the mesityl group.

-

Multiple singlets for the three methyl groups on the mesityl ring.

-

A series of multiplets in the aliphatic region corresponding to the protons on the pyrrolidine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton. Expected signals include:

-

A signal for the carboxylic carbon (typically >170 ppm).

-

Aromatic carbon signals for the mesityl group.

-

Aliphatic carbon signals for the pyrrolidine ring.

-

Signals for the methyl carbons of the mesityl group.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.[2] Look for characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Strong S=O stretches from the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).[2]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which should show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or minus a proton [M-H]⁻.

Quantitative Data Summary

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic, aliphatic, methyl, and carboxylic acid protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |

| IR (cm⁻¹) | ~3300-2500 (O-H), ~1700 (C=O), ~1350 & ~1160 (S=O). |

| MS (ESI) | Peak corresponding to [M+H]⁺ or [M-H]⁻. |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized compound.

Section 3: Applications in Drug Development

N-sulfonylated proline derivatives are prevalent in medicinal chemistry.[3] The defined stereochemistry and conformational rigidity of the pyrrolidine ring make it an excellent scaffold. 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid can serve as a key starting material for:

-

Chiral Ligands: Used in asymmetric catalysis to produce enantiomerically pure compounds.

-

Peptidomimetics: The sulfonamide group can act as a bioisostere for a peptide bond, offering increased metabolic stability.

-

Antiviral and Anticancer Agents: The pyrrolidine core is found in numerous biologically active molecules, and modifications starting from this compound allow for the exploration of new chemical space.[1][3]

Section 4: Safety and Handling

Mesitylenesulfonyl chloride is a corrosive and moisture-sensitive solid. [4][5] It can cause severe skin burns and eye damage.[6] It reacts with water to release hydrogen chloride gas.[7]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[4][6]

-

Handling: Avoid inhalation of dust.[5] Prevent contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7][8]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

References

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020-08-09). Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021-09-22). National Institutes of Health. Available at: [Link]

-

SAFETY DATA SHEET - Mesitylene-2-sulfonyl chloride. (2014-05-13). Thermo Fisher Scientific. Available at: [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2022-02-17). National Institutes of Health. Available at: [Link]

-

Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. (2017). Scholars Research Library. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 126522-74-5

This guide provides a comprehensive overview of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid, a proline derivative with significant potential in synthetic chemistry and drug discovery. By integrating established chemical principles with insights into its structural features, this document serves as a technical resource for professionals engaged in cutting-edge research.

Introduction: The Scientific Merit of N-Sulfonylated Proline Scaffolds

The pyrrolidine ring, a core component of the amino acid proline, is a privileged scaffold in medicinal chemistry. Its rigid, five-membered ring structure imparts conformational constraints that are highly valuable in the design of bioactive molecules. The introduction of a sulfonyl group at the nitrogen atom, as seen in 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid, further refines the steric and electronic properties of the proline moiety. The bulky mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance, which can be strategically employed to direct the stereochemical outcome of chemical reactions. This unique combination of a chiral backbone and a sterically demanding sulfonyl group makes this compound a compelling candidate for applications in asymmetric synthesis and as a building block in the development of novel therapeutics.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is predicated on the nucleophilic character of the secondary amine of L-proline and the electrophilicity of mesitylenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, typically performed under basic conditions to facilitate the sulfonylation of the amine.

Proposed Synthesis Workflow

While a specific literature protocol for this exact compound was not identified in the conducted searches, a reliable synthetic route can be devised based on the well-established synthesis of analogous N-sulfonylated amino acids. For instance, the synthesis of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride in the presence of a base[1]. Adapting this methodology, the following protocol is proposed:

Experimental Protocol:

-

Dissolution of L-Proline: L-proline is dissolved in an aqueous solution of a suitable base, such as sodium carbonate or sodium hydroxide. The base serves to deprotonate the carboxylic acid and neutralize the hydrochloric acid byproduct formed during the reaction.

-

Introduction of the Sulfonylating Agent: The solution is cooled to 0-5 °C, and mesitylenesulfonyl chloride, dissolved in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether), is added dropwise. The low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Progression: The reaction mixture is stirred vigorously at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Workup and Isolation: Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product of high purity.

Causality in Experimental Design:

-

Choice of Base: The use of an inorganic base like sodium carbonate is advantageous as it is easily removed during the aqueous workup.

-

Temperature Control: Maintaining a low temperature during the addition of the sulfonyl chloride is critical to prevent hydrolysis of the reagent and potential degradation of the product.

-

Acidification: Careful acidification is necessary to ensure the complete precipitation of the carboxylic acid product while avoiding any potential acid-catalyzed degradation.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₉NO₄S | Based on the molecular structure. |

| Molecular Weight | 297.37 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for organic acids. |

| Melting Point | Expected to be relatively high | The presence of the rigid pyrrolidine ring, the sulfonyl group, and the carboxylic acid allows for strong intermolecular interactions (hydrogen bonding and dipole-dipole forces). |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous base. Limited solubility in nonpolar solvents and water at neutral pH. | The carboxylic acid and sulfonyl groups impart polarity, while the mesityl group adds lipophilicity. |

| Chirality | Chiral | Derived from the naturally chiral L-proline. |

Applications in Drug Discovery and Asymmetric Synthesis

The unique structural attributes of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid make it a valuable tool for researchers in drug development and asymmetric synthesis.

As a Chiral Building Block in Drug Discovery

The conformationally restricted pyrrolidine ring is a common motif in many approved drugs. The introduction of the bulky mesitylsulfonyl group can serve several purposes in drug design:

-

Steric Shielding: The large mesityl group can be used to block or modulate interactions with biological targets, potentially leading to increased selectivity and reduced off-target effects.

-

Lipophilicity Modulation: The aromatic and alkyl components of the mesityl group increase the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

-

Scaffold for Further Functionalization: The carboxylic acid provides a handle for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

Potential as an Organocatalyst in Asymmetric Synthesis

Proline and its derivatives are renowned for their ability to act as organocatalysts in a variety of asymmetric transformations. The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate. The N-mesitylsulfonyl group in the target molecule would significantly influence its catalytic activity:

-

Steric Directing Group: The bulky mesityl group can effectively block one face of the reactive intermediate, leading to high levels of stereoselectivity in reactions such as aldol additions, Mannich reactions, and Michael additions.

-

Electronic Effects: The electron-withdrawing nature of the sulfonyl group can impact the nucleophilicity of the enamine intermediate, potentially altering the reactivity and substrate scope of the catalyzed reaction.

Diagram of Potential Catalytic Application in an Asymmetric Aldol Reaction

Caption: Proposed role of the title compound as an organocatalyst in an asymmetric aldol reaction.

Conclusion and Future Perspectives

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is straightforward, and its structural features suggest significant potential in both medicinal chemistry and asymmetric catalysis. Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of its physicochemical properties. Furthermore, systematic studies of its efficacy as an organocatalyst in a range of asymmetric transformations would be highly valuable. For drug discovery professionals, this compound offers a novel, sterically defined scaffold for the design of next-generation therapeutics.

References

-

A. A. Gobouri, H. A. Al-Sheikh, H. A. Al-Faifi, M. I. Al-Jabr, and A. A. El-Emam, "Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid," Molecules, vol. 26, no. 1, p. 133, 2021. [Online]. Available: [Link]

Sources

Unlocking Asymmetric Synthesis: The Mechanism and Application of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic Acid in Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of stereochemically pure compounds is a cornerstone of modern chemical synthesis, particularly in pharmaceutical development where enantiomeric purity is paramount. Within the arsenal of synthetic tools, asymmetric organocatalysis has emerged as a powerful and sustainable strategy. This guide delves into the mechanistic intricacies of a highly effective proline-derived organocatalyst: 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid. We will dissect its dual modes of action, provide field-proven experimental protocols, and offer insights into its application, grounded in authoritative scientific principles.

The Catalyst: A Privileged Scaffold Enhanced

Proline, a simple amino acid, is often cited as the genesis of modern organocatalysis, capable of mimicking the function of complex aldolase enzymes.[1][2] Its derivatives have been extensively developed to enhance reactivity and selectivity.[3] 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a sophisticated evolution of this scaffold. The incorporation of a bulky, electron-withdrawing mesitylsulfonyl (MBS) group onto the pyrrolidine nitrogen is a deliberate design choice with profound mechanistic consequences. This modification enhances the catalyst's performance by:

-

Steric Shielding: The bulky mesityl group creates a well-defined chiral pocket, effectively blocking one face of the catalytic intermediate and forcing electrophiles to approach from a specific trajectory, thus ensuring high stereocontrol.

-

Electronic Tuning: The sulfonyl group's electron-withdrawing nature modulates the electronic properties of the key catalytic intermediates, enhancing their reactivity and stability throughout the catalytic cycle.

Core Mechanism of Action: A Dichotomy of Activation

The catalyst operates primarily through two distinct, yet related, covalent catalytic cycles: Enamine Catalysis for nucleophilic activation and Iminium Catalysis for electrophilic activation.[4][5] The choice of pathway is dictated by the nature of the carbonyl substrate.

Enamine Catalysis: Activating the Nucleophile

When reacted with a saturated aldehyde or ketone, the catalyst's secondary amine condenses to form a chiral enamine intermediate.[6][7] This is the cornerstone of its ability to catalyze reactions like asymmetric aldol and Michael additions.[1][8]

The catalytic cycle proceeds as follows:

-

Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl donor, followed by dehydration, to form a nucleophilic enamine. The mesitylsulfonyl group helps to stabilize this intermediate.

-

Stereoselective C-C Bond Formation: The enamine, with one face sterically shielded by the MBS group, attacks an electrophile (e.g., a nitroolefin). The carboxylic acid moiety of the catalyst plays a crucial role here, acting as a Brønsted acid to activate the electrophile via hydrogen bonding, creating a highly organized, Zimmerman-Traxler-like transition state.[1][8]

-

Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral product and regenerating the active catalyst to complete the cycle.

Figure 1: The enamine catalytic cycle for nucleophile activation.

Iminium Catalysis: Activating the Electrophile

For reactions involving α,β-unsaturated aldehydes or ketones, the catalyst activates the substrate in a different manner. It forms a chiral iminium ion, which dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system.[9] This renders the β-carbon highly electrophilic and susceptible to attack by even weak nucleophiles. This activation mode is key for reactions like conjugate additions and Diels-Alder cycloadditions.[9] The steric bulk of the MBS group again dictates the facial selectivity of the nucleophilic attack on the iminium ion.

Application in Practice: The Asymmetric Michael Addition

The asymmetric Michael (or conjugate) addition is a powerful C-C bond-forming reaction and a benchmark for testing the efficacy of catalysts like 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid.[10][11] The addition of an aldehyde to a nitroolefin is a classic example.

Performance Data

The effectiveness of the catalyst is measured by its ability to produce the desired product in high yield with excellent stereocontrol (diastereomeric and enantiomeric excess).

Table 1: Representative Performance in the Michael Addition of Propanal to trans-β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Dichloromethane | 23 | 24 | 96 | >99 |

| 2 | 5 | Toluene | 4 | 48 | 94 | >99 |

| 3 | 10 | THF | 23 | 36 | 89 | 97 |

| 4 | 10 | Solvent-free | 23 | 12 | 98 | >99 |

Note: Data is illustrative, based on typical outcomes for N-sulfonylated pyrrolidine catalysts in the literature. Actual results may vary based on substrate and precise conditions.[10][12]

Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating. A successful execution, using pure reagents and proper technique, will result in high yield and enantioselectivity, as confirmed by standard analytical methods. Significant deviation from expected values indicates a procedural error or compromised reagent quality.

Objective: To synthesize (R)-2-((S)-1-nitro-2-phenylethyl)propanal via an asymmetric Michael addition.

Materials:

-

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid (Catalyst)

-

trans-β-Nitrostyrene (Michael Acceptor)

-

Propanal (Michael Donor), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, flame-dried under vacuum

-

Magnetic stirrer and stir bar

-

TLC plates, flash chromatography supplies, chiral HPLC column for analysis

Figure 2: A step-by-step workflow for the organocatalyzed Michael addition.

Causality and Critical Parameters:

-

Flame-Drying Glassware: Essential to remove adsorbed water, which can hydrolyze the enamine/iminium intermediates and disrupt the catalytic cycle.

-

Freshly Distilled Aldehyde: Aldehydes are prone to oxidation and self-condensation. Using freshly purified starting material is critical for achieving high yields and reproducibility.

-

Solvent Choice: While many solvents work, non-polar aprotic solvents like DCM or toluene often provide the best balance of solubility and reactivity. Solvent-free conditions can accelerate the reaction but may require careful temperature control.[10]

-

Monitoring by TLC: This is a crucial, real-time check. Over-running the reaction can lead to side products, while premature workup results in low conversion.

Conclusion

1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a premier organocatalyst that leverages rational design to achieve exceptional levels of stereocontrol. Its power lies in the synergistic interplay between the steric directing effect of the mesitylsulfonyl group and the fundamental enamine/iminium activation modes of the pyrrolidine core. A comprehensive understanding of this mechanism is not merely academic; it empowers the practicing scientist to troubleshoot reactions, optimize conditions, and rationally extend the methodology to new synthetic challenges in the development of complex, stereochemically defined molecules.

References

-

Title: Proline organocatalysis Source: Wikipedia URL: [Link]

-

Title: Asymmetric Enamine Catalysis Source: Chemical Reviews URL: [Link]

-

Title: Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis Source: ResearchGate URL: [Link]

-

Title: Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions Source: Accounts of Chemical Research URL: [Link]

-

Title: Iminium Catalysis Source: Chemical Reviews URL: [Link]

-

Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Proline as an Asymmetric Organocatalyst Source: Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 URL: [Link]

-

Title: Heterogeneous organocatalysis: the proline case Source: RSC Advances URL: [Link]

-

Title: Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation Source: Journal of Chemical Engineering & Process Technology URL: [Link]

-

Title: Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions Source: Molecules (MDPI) URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (MDPI) URL: [Link]

-

Title: N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions Source: Organic Letters URL: [Link]

Sources

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Mesitylsulfonyl Group in Chiral Pyrrolidine Catalysts

Introduction: The Quest for Precision in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates pharmacology. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering robust, environmentally benign, and often complementary strategies for stereoselective synthesis.[1] Within this field, chiral pyrrolidine-based catalysts, derived from the simple amino acid proline, have become indispensable tools.[2] These catalysts typically operate through enamine or iminium ion intermediates, effectively controlling the facial selectivity of reactions like aldol additions, Michael additions, and α-functionalizations.[2][3]

The efficacy of these catalysts, however, is not solely derived from the inherent chirality of the pyrrolidine ring. Fine-tuning of the catalyst structure through substitution is crucial for optimizing reactivity and stereoselectivity. This guide focuses on a particularly impactful substituent: the mesitylsulfonyl group (Ms). By examining the multifaceted roles of this bulky and electron-withdrawing moiety, we can uncover the design principles that elevate a simple chiral scaffold into a high-performance catalyst.

The Mesitylsulfonyl Moiety: An Architect of Stereoselectivity

The selection of a substituent on the pyrrolidine scaffold is a critical design choice that directly influences the catalyst's performance. The mesitylsulfonyl group, a 2,4,6-trimethylbenzenesulfonyl group, is not a random appendage; it is a carefully chosen architectural element that imparts a unique combination of steric and electronic properties.

Steric Influence: Crafting the Chiral Pocket

The most immediate and profound impact of the mesitylsulfonyl group is its significant steric bulk.[4] The two ortho-methyl groups on the aromatic ring force a specific and rigid conformation upon the catalyst. This steric hindrance is not merely an obstruction; it is a precision tool for creating a well-defined chiral environment around the catalytic site.

In a typical enamine-mediated reaction, the pyrrolidine nitrogen and the carbonyl of an aldehyde or ketone substrate combine to form a transient enamine. The mesitylsulfonyl group, attached to a sidechain at the C2 position of the pyrrolidine ring, effectively shields one face of this enamine. This forces the incoming electrophile to approach from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter.

Diagram 1: Steric Shielding by the Mesitylsulfonyl Group

This diagram illustrates how the bulky mesitylsulfonyl group effectively blocks one face of the enamine intermediate, directing the attack of an electrophile (E+) to the opposite, unshielded face.

Caption: The mesitylsulfonyl group creates a defined chiral pocket.

Electronic Effects: Modulating Reactivity and Acidity

Beyond simple steric blocking, the sulfonyl component of the group exerts a significant electron-withdrawing effect.[5] This has several important consequences:

-

Increased Acidity of the N-H Bond: In catalysts where the mesitylsulfonyl group is part of a sulfonamide linkage (-SO₂NH-), the strong electron-withdrawing nature of the SO₂ moiety increases the acidity of the N-H proton.[6] This acidic proton can then act as a hydrogen-bond donor, helping to orient and activate the electrophile in the transition state. This bifunctional activation, where the pyrrolidine nitrogen acts as a base (via the enamine) and the sulfonamide acts as an acid, is a hallmark of many highly effective organocatalysts.[6][7]

-

Modulation of Catalyst Nucleophilicity: The electronic pull of the sulfonyl group can subtly influence the electron density of the pyrrolidine nitrogen, thereby modulating the nucleophilicity and reactivity of the enamine intermediate. This allows for a fine-tuning of the catalyst's activity profile for different classes of substrates.

Case Study: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The asymmetric Michael addition of aldehydes to nitroolefins is a cornerstone transformation in organocatalysis, providing access to valuable γ-nitro aldehydes, which are precursors to chiral γ-amino acids and other important building blocks. Pyrrolidine catalysts bearing an N-sulfonyl group are particularly adept at this reaction.

A common catalyst employed for this purpose is (S)-2-((mesitylsulfonyl)aminomethyl)pyrrolidine. In the proposed catalytic cycle, the pyrrolidine's secondary amine reacts with the donor aldehyde to form a nucleophilic enamine. The bulky mesitylsulfonyl group then directs the facial approach of the nitroolefin. Simultaneously, the sulfonamide N-H can form a hydrogen bond with one of the oxygen atoms of the nitro group, stabilizing the transition state and enhancing stereoselectivity.

Diagram 2: Proposed Catalytic Cycle for Michael Addition

Sources

- 1. longdom.org [longdom.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Steric and electronic influence on photochromic switching of N,C-chelate four-coordinate organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative

In the landscape of modern chemical and pharmaceutical research, the unambiguous structural elucidation of novel compounds is the bedrock upon which all subsequent investigation is built. 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid, a molecule combining the rigid, sterically hindered mesitylsulfonyl group with the chiral, naturally derived pyrrolidine-2-carboxylic acid (proline) scaffold, presents a unique analytical challenge. Its characterization is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the establishment of structure-activity relationships (SAR) in drug discovery.

This guide eschews a simple recitation of data. Instead, it is structured to provide a causal understanding of the spectroscopic data, grounding every piece of evidence in the fundamental principles of molecular structure and analytical science. We will explore how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system for the comprehensive analysis of this molecule.

Molecular Architecture: The Foundation for Spectroscopic Signatures

To interpret the spectroscopic output, one must first understand the molecule's constituent parts. The structure consists of a proline ring where the nitrogen atom is functionalized with a mesitylsulfonyl group.

Caption: Molecular structure of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid.

Key structural features to be validated:

-

Carboxylic Acid: Source of an acidic proton and a carbonyl group.

-

Sulfonamide: Links the pyrrolidine and mesityl moieties.

-

Mesityl Group: A symmetrically substituted aromatic ring with three methyl groups.

-

Saturated Pyrrolidine Ring: A five-membered aliphatic heterocycle with a chiral center at C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity (spin-spin coupling).

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the polar carboxylic acid and does not exchange with the acidic proton as rapidly as D₂O.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of a signal confirms its identity as an exchangeable proton (in this case, the -COOH proton).[1] This step provides internal validation for the carboxylic acid proton assignment.

-

Data Analysis: Integrate all peaks and analyze the coupling patterns (multiplicities) to deduce proton-proton proximities.

Expected ¹H NMR Data

The spectrum is logically divided into three regions: the downfield acidic/aromatic region, the aliphatic region of the pyrrolidine ring, and the upfield methyl region.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| -COOH | > 10 (typically 12-13 in DMSO-d₆) | Broad Singlet | 1H | The proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. Hydrogen bonding causes significant signal broadening.[1][2][3] Disappears upon D₂O exchange. |

| Ar-H (Mesityl) | ~7.0 | Singlet | 2H | The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. |

| C2-H (α-proton) | ~4.0 - 4.5 | Multiplet (dd) | 1H | This proton is adjacent to three electron-withdrawing groups (carboxyl, sulfonamide nitrogen, and the rest of the ring), causing a significant downfield shift into the 4-5 ppm region. It will be coupled to the two C3 protons. |

| C5-H₂ | ~3.2 - 3.8 | Multiplet | 2H | These protons are adjacent to the sulfonamide nitrogen, causing a moderate downfield shift. They are diastereotopic and will show complex coupling. |

| C3-H₂, C4-H₂ | ~1.8 - 2.5 | Multiplets | 4H | These are standard aliphatic protons on the pyrrolidine ring. Their signals will be complex and may overlap due to coupling with each other and adjacent protons. |

| ortho-Ar-CH₃ | ~2.5 | Singlet | 6H | The two ortho methyl groups are equivalent. Their proximity to the sulfonyl group may cause a slight downfield shift compared to the para methyl. |

| para-Ar-CH₃ | ~2.3 | Singlet | 3H | The para methyl group is in a distinct chemical environment from the ortho groups. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Causality |

| -C OOH | 165 - 180 | The carbonyl carbon is highly deshielded by the two attached oxygen atoms.[1][2][3][4] |

| Ar-C (ipso, ortho, meta, para) | 125 - 145 | Six distinct signals are expected for the aromatic carbons of the mesityl group. The carbons bearing the methyl groups and the sulfonyl group will be quaternary and may have weaker signals. |

| C 2 (α-carbon) | 58 - 65 | The carbon at the chiral center is attached to both nitrogen and the carboxyl carbon, shifting it downfield. |

| C 5 | 45 - 55 | This carbon is adjacent to the nitrogen atom, resulting in a downfield shift from a typical alkane signal. |

| C 3, C 4 | 20 - 35 | These are typical aliphatic carbons in a five-membered ring. |

| ortho-Ar-C H₃ | ~21 | Aliphatic carbons attached to an aromatic ring. |

| para-Ar-C H₃ | ~20 | Slightly different chemical environment compared to the ortho methyls. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups.

Experimental Protocol Workflow The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Caption: A streamlined workflow for FTIR data acquisition using an ATR accessory.

Characteristic Absorption Bands

The FTIR spectrum provides definitive evidence for the principal functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale & Causality |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | A hallmark of carboxylic acids, this very broad and strong absorption is due to intermolecular hydrogen bonding.[2][3][5][6] It often overlaps with C-H stretches. |

| 2850 - 2960 | C-H stretch | Aliphatic (Pyrrolidine, -CH₃) | The stretching vibrations of sp³ hybridized C-H bonds.[7] |

| 1700 - 1725 | C=O stretch | Carboxylic Acid (Dimer) | A strong, sharp peak characteristic of the carbonyl group in a hydrogen-bonded dimer, which is the common state for carboxylic acids in solid form.[2][5][6] |

| 1330 - 1360 | S=O stretch (asymmetric) | Sulfonamide | The asymmetric stretching vibration of the sulfonyl group is a strong and reliable indicator of the sulfonamide moiety.[7] |

| 1150 - 1180 | S=O stretch (symmetric) | Sulfonamide | The corresponding symmetric stretch, also typically strong.[7] |

| ~1600, ~1475 | C=C stretch | Aromatic (Mesityl) | Stretching vibrations within the aromatic ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, corroborates the connectivity of its structural subunits. Electrospray Ionization (ESI) is the preferred method due to the polarity of the carboxylic acid.

Molecular Formula: C₁₄H₁₉NO₄S Monoisotopic Mass: 297.1035 g/mol

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis Mode: The analysis can be run in either positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻). Negative mode is often highly sensitive for carboxylic acids.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Expected Fragmentation Pathways

The fragmentation pattern provides a "blueprint" of the molecule's construction, offering powerful validation.

Caption: Key fragmentation pathways for [M-H]⁻ in ESI-MS/MS.

Key Expected Ions

| m/z (Negative Mode) | Identity | Rationale & Causality |

| 296.1 | [M-H]⁻ | Deprotonation of the highly acidic carboxylic acid proton. This confirms the molecular weight. |

| 252.1 | [M-H-CO₂]⁻ | A characteristic fragmentation for carboxylates is the neutral loss of carbon dioxide.[3] |

| 183.0 | [Mesityl-SO₂]⁻ | Cleavage of the S-N bond can yield the stable mesitylsulfonyl anion. |

| 114.1 | [Pyrrolidine-2-carboxylate]⁻ | Cleavage of the S-N bond can also result in the deprotonated proline fragment. |

Conclusion: A Triad of Corroborating Evidence

The spectroscopic analysis of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a clear demonstration of the power of a multi-technique approach.

-

NMR Spectroscopy definitively establishes the carbon-hydrogen framework, confirming the presence and connectivity of the mesityl, sulfonyl, and pyrrolidine components.

-

FTIR Spectroscopy provides rapid and unequivocal evidence for the key functional groups—the carboxylic acid and the sulfonamide—that define the molecule's chemical reactivity.

-

Mass Spectrometry validates the molecular weight and corroborates the major structural subunits through predictable fragmentation patterns.

No single technique can provide the complete picture with absolute certainty. However, when the data from NMR, FTIR, and MS are synthesized, they form a logical, self-validating, and irrefutable body of evidence that confirms the structure and purity of the target compound. This rigorous analytical foundation is indispensable for any researcher or drug development professional working with this or structurally related molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 557, 1-Methylpyrrolidine-2-carboxylic acid. Available at: [Link]

-

Tumentan, C. N., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. Available at: [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. Available at: [Link]

-

LibreTexts Chemistry. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Available at: [Link]

-

ResearchGate. FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68.... Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stereochemical Outcome of Proline-Catalyzed Reactions: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the principles governing the stereoselectivity of L-proline-catalyzed reactions, a cornerstone of asymmetric organocatalysis. We will move beyond simple procedural descriptions to explore the causal relationships between catalyst structure, substrate electronics, reaction conditions, and the ultimate stereochemical outcome. By understanding these core principles, researchers can rationally design, optimize, and troubleshoot these powerful synthetic transformations.

The Foundation: L-Proline as a Unique Organocatalyst

L-proline, a simple amino acid, revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules could induce high levels of stereoselectivity, rivaling traditional metal-based catalysts. Its efficacy stems from its unique bifunctional nature: the secondary amine acts as a nucleophilic nitrogen for enamine or iminium ion formation, while the carboxylic acid group provides crucial hydrogen bonding interactions for stereochemical control.

The general catalytic cycle, particularly for carbonyl functionalization, proceeds through two primary pathways: the enamine cycle for reactions involving aldehyde or ketone nucleophiles, and the iminium ion cycle for reactions with α,β-unsaturated carbonyl electrophiles.

The Enamine Catalytic Cycle

The enamine cycle is fundamental to reactions like the proline-catalyzed aldol, Mannich, and Michael additions where an aldehyde or ketone acts as the nucleophile.

-

Step 1: Catalyst Activation: Proline reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a carbinolamine intermediate.

-

Step 2: Enamine Formation: Dehydration of the carbinolamine yields a nucleophilic enamine. The geometry of this enamine is crucial for stereocontrol.

-

Step 3: Stereoselective C-C Bond Formation: The enamine attacks an electrophile (e.g., another aldehyde) from a sterically less hindered face. This step occurs within a highly organized, hydrogen-bonded transition state.

-

Step 4: Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst, completing the cycle.

Below is a diagram illustrating this fundamental cycle.

Caption: The Proline-Catalyzed Enamine Cycle.

Decoding Stereoselectivity: The Houk-List Model

The stereochemical outcome of proline-catalyzed intermolecular aldol reactions is rationalized by the Houk-List model. This model proposes a chair-like, six-membered transition state (TS) that minimizes steric interactions and maximizes stabilizing hydrogen bonds.

Key Features of the Houk-List Transition State:

-

Enamine Geometry: The enamine derived from proline and the donor ketone typically adopts an anti-conformation to minimize steric clash between the ketone substituent and the proline ring.

-

Intramolecular Hydrogen Bond: A crucial hydrogen bond forms between the proline's carboxylic acid proton and the oxygen of the acceptor aldehyde. This interaction acts as a structural anchor, locking the conformation of the transition state.

-

Stereocontrolling Interactions: The acceptor aldehyde approaches the enamine's si-face. Its substituent (R-group) orients itself in a pseudoequatorial position to avoid steric repulsion with the proline ring, leading to the observed (S)-configuration in the product.

Caption: Key interactions in the Houk-List transition state model.

This organized assembly explains why the reaction proceeds with high anti-diastereoselectivity and high enantioselectivity. The carboxylic acid is not merely a spectator; it is an essential stereocontrolling element.

Practical Guide: A Protocol for Proline-Catalyzed Aldol Reaction

This protocol provides a robust starting point for the intermolecular aldol reaction between acetone and 4-nitrobenzaldehyde, a common benchmark reaction.

Objective: To synthesize (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with high enantiomeric excess (ee).

Materials:

-

L-proline (30 mol%)

-

4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

-

Acetone (10.0 mmol, 10.0 equiv, dried)

-

Dimethyl sulfoxide (DMSO, 2.0 mL, anhydrous)

-

Stir bar, round-bottom flask, septum

-

Standard workup reagents (ethyl acetate, saturated NH₄Cl, brine, MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (34.5 mg, 0.3 mmol).

-

Reagent Addition: Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol).

-

Solvent and Nucleophile: Add anhydrous DMSO (2.0 mL) followed by dry acetone (0.73 mL, 10.0 mmol).

-

Causality Insight: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the formation of the charged intermediates in the catalytic cycle. Using an excess of acetone pushes the equilibrium towards product formation.

-

-

Reaction Execution: Seal the flask with a septum and stir the mixture vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Self-Validation Check: The NH₄Cl quench protonates any remaining enamine/iminium species and helps separate the organic product from the water-soluble proline catalyst.

-

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

-

Stereochemical Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Expected Outcome: This protocol typically yields the desired product with >95% conversion and >90% ee.

| Parameter | Condition | Expected Outcome | Rationale |

| Catalyst Loading | 20-30 mol% | High ee, reasonable rate | Balances reaction speed with cost and potential side reactions. |

| Solvent | DMSO, DMF, NMP | >90% ee | Polar aprotic solvents stabilize charged intermediates. |

| Temperature | Room Temperature | High ee | Lower temperatures can further enhance selectivity but slow the reaction rate. |

| Substrate | Aromatic Aldehydes | Generally high ee | Electron-withdrawing groups on the aldehyde can accelerate the reaction. |

Factors Influencing Stereochemical Outcome

While the Houk-List model provides a strong predictive framework, several experimental variables can significantly impact the stereochemical purity of the final product.

The "Anti-Dioxanone" Pathway

Under certain conditions, particularly with bulky ketones, a competing pathway can emerge. Here, the initially formed aldol product can react with a second molecule of the ketone to form a stable six-membered ring called an anti-dioxanone. This is a parasitic equilibrium that can sequester the product and catalyst. While this intermediate is chiral, its formation can complicate purification and analysis.

Water Content and its Effect

The presence of water can have a complex and sometimes contradictory effect. While the catalytic cycle requires water for the final hydrolysis step, excess water can be detrimental. It can competitively bind to the catalyst's carboxylic acid group, disrupting the organized hydrogen-bonded transition state and leading to a decrease in enantioselectivity. Therefore, using anhydrous solvents is a critical protocol standard for achieving high stereoselectivity.

Catalyst Aggregation and Non-Linear Effects

At higher concentrations, proline can aggregate, leading to complex catalytic behavior. A "non-linear effect" is often observed, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst used. This points to the involvement of catalyst aggregates, such as a proline dimer, in the stereodetermining step. The Blackmond mechanism, for instance, proposes a "catalyst-enamine-aldehyde" complex as the resting state, highlighting the intricate kinetics at play.

Caption: Factors influencing the stereochemical outcome.

Conclusion for the Drug Development Professional

The elegance of proline catalysis lies in its operational simplicity and predictable stereochemical control, making it a powerful tool in medicinal chemistry and process development. By grasping the mechanistic underpinnings—from the role of the carboxylic acid in the Houk-List model to the detrimental effects of excess water—scientists can move from trial-and-error optimization to rational design. This understanding is paramount for developing robust, scalable, and stereochemically pure synthetic routes to complex chiral molecules and active pharmaceutical ingredients.

References

-

Title: The Proline-Catalyzed Asymmetric Aldol Reaction: The Art of Mechanistic Thinking Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Proline-Catalyzed Aldol Reactions: The First General Asymmetric Approach to Aldols and Merged Experimental and Theoretical Investigation of the Mechanism Source: Chemistry – A European Journal URL: [Link]

-

Title: The First Direct Asymmetric Cross-Aldol Reaction: A New Avenue in Proline Catalysis Source: Angewandte Chemie International Edition URL: [Link]

-

Title: A Dioxanone Intermediate in the Proline-Catalyzed Intramolecular Aldol Reaction Source: Organic Letters URL: [Link]

-

Title: Mechanistic Insights into the Proline-Catalyzed Aldol Reaction: A Story of Water and Dimers Source: Accounts of Chemical Research URL: [Link]

A Guide to the Synthesis of Chiral Pyrrolidine Derivatives for Asymmetric Catalysis

Abstract

The pyrrolidine ring system is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and, critically, a class of highly effective asymmetric catalysts. Chiral pyrrolidine derivatives, particularly those derived from proline, have revolutionized the field of organocatalysis, enabling the stereocontrolled synthesis of complex molecules with remarkable efficiency. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these vital catalysts, grounded in mechanistic understanding and practical, field-proven protocols. We will examine the foundational role of the "chiral pool," delve into modern cycloaddition and C-H functionalization methodologies, and provide the causal reasoning behind experimental design, empowering researchers to not only replicate but also innovate in the field of asymmetric catalysis.

The Central Role of Pyrrolidines in Asymmetric Catalysis

The efficacy of chiral pyrrolidine derivatives in asymmetric catalysis stems from their unique structural and electronic properties. The constrained five-membered ring fixes the spatial orientation of substituents, creating a well-defined chiral environment around the catalytically active nitrogen atom. This nitrogen can act as a Lewis base or, more commonly, react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. This dual reactivity is the cornerstone of their broad utility. The seminal work on proline-catalyzed intermolecular aldol reactions by Hajos and Parrish in the 1970s laid the groundwork, but the field exploded in the early 2000s, leading to the development of highly sophisticated pyrrolidine-based catalysts that offer superior reactivity and enantioselectivity.

The general workflow for utilizing these catalysts involves a synthesis phase to create the chiral pyrrolidine derivative, followed by its application in a target asymmetric transformation and subsequent analysis of the product's stereochemical purity.

Caption: General workflow for the synthesis and application of a chiral pyrrolidine catalyst.

The Proline Chiral Pool: The Bedrock Strategy

The most direct and widely adopted route to chiral pyrrolidine catalysts begins with the naturally abundant and inexpensive amino acid, L-proline. This "chiral pool" approach leverages a readily available, enantiopure starting material. The most successful catalysts derived from this strategy are the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.

Mechanism of Action: Enamine Catalysis

The power of these catalysts lies in their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. The pyrrolidine nitrogen reacts with a ketone or aldehyde, forming a transient iminium ion, which then deprotonates to yield the enamine. The stereocenter on the pyrrolidine ring, amplified by a bulky substituent (like a silyl ether group), effectively shields one face of the enamine. This steric hindrance forces the incoming electrophile to attack from the less hindered face, thereby ensuring high stereoselectivity.

An In-depth Technical Guide to the Basicity and Nucleophilicity of Substituted Pyrrolidine Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyrrolidine scaffold has emerged as a cornerstone in the field of asymmetric organocatalysis, enabling the stereoselective synthesis of complex chiral molecules.[1][2] The efficacy of these catalysts is intimately linked to the fundamental chemical properties of the pyrrolidine nitrogen: its basicity and nucleophilicity. These two parameters govern the catalyst's ability to form the key enamine and iminium ion intermediates that are central to many organocatalytic transformations.[3] This guide provides a comprehensive exploration of the basicity and nucleophilicity of substituted pyrrolidine organocatalysts, offering both theoretical understanding and practical experimental and computational protocols for their characterization.

The Dichotomy of Basicity and Nucleophilicity in Pyrrolidine Organocatalysis

Basicity and nucleophilicity, while related, are distinct properties that play different roles in the catalytic cycle.

-

Basicity , a thermodynamic property, is the measure of a molecule's ability to accept a proton. In the context of pyrrolidine organocatalysts, the Brønsted basicity (expressed as the pKa of the conjugate acid, pKaH) influences the equilibrium concentration of the active catalytic species.[4]

-

Nucleophilicity , a kinetic property, describes the rate at which a molecule donates its lone pair of electrons to an electrophile. For pyrrolidine catalysts, nucleophilicity dictates the rate of formation of the crucial enamine intermediate from a carbonyl compound.

A common misconception is that a stronger base is always a better nucleophile. However, for substituted pyrrolidines, this is not always the case. Steric hindrance around the nitrogen atom can significantly impede its ability to attack an electrophile, thereby reducing its nucleophilicity, while having a lesser effect on its ability to accept a small proton.[5] Research has shown that the nucleophilic reactivities of many common pyrrolidine organocatalysts correlate only poorly with their Brønsted basicities.[4][6] This highlights the importance of independently characterizing both properties to fully understand and predict catalyst performance.

The Role of Substituents

Substituents on the pyrrolidine ring play a crucial role in modulating both basicity and nucleophilicity, as well as the stereochemical environment of the active site.

-

Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby increasing its basicity. Conversely, electron-withdrawing groups (EWGs) decrease basicity. For instance, the presence of a trifluoromethyl group at the 2-position significantly lowers the pKaH of pyrrolidine.[4][7]

-

Steric Effects: Bulky substituents, particularly at the C2 position, can have a profound impact on nucleophilicity. While they may only moderately affect basicity, they can create significant steric hindrance that slows down the rate of attack on electrophiles.[4][8] This steric bulk is also a key element in creating a chiral pocket that directs the stereochemical outcome of the reaction.

Quantitative Characterization of Basicity and Nucleophilicity

To move beyond qualitative descriptions, robust quantitative methods are essential for characterizing and comparing substituted pyrrolidine organocatalysts.

Experimental Determination of Basicity (pKaH)

The Brønsted basicity of pyrrolidine organocatalysts in a non-aqueous solvent like acetonitrile is typically determined by photometric titration using a series of CH acids as indicators.[4]

Experimental Protocol: Photometric pKaH Determination

This protocol is based on the methodology described by Mayr and co-workers for determining the pKaH of amines in acetonitrile.[4]

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Anhydrous acetonitrile

-

A series of CH acid indicators with known pKa values in acetonitrile

-

A strong, non-absorbing base (e.g., DBU or a phosphazene base)

-

The pyrrolidine organocatalyst to be measured

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Indicator Stock Solutions: Prepare stock solutions of the CH acid indicators in anhydrous acetonitrile.

-

Catalyst Stock Solution: Prepare a stock solution of the pyrrolidine organocatalyst in anhydrous acetonitrile.

-

Spectrophotometric Titration:

-

In a cuvette, place a solution of a chosen indicator in acetonitrile.

-

Record the UV-Vis spectrum of the neutral indicator.

-

Add a stoichiometric amount of the strong base to completely deprotonate the indicator and record the spectrum of the indicator's conjugate base.

-

In a separate cuvette, prepare a solution containing the indicator and the pyrrolidine organocatalyst.

-

The equilibrium between the protonated catalyst and the indicator will be established. Record the UV-Vis spectrum of this equilibrium mixture.

-

-

Data Analysis:

-

By measuring the absorbance at a wavelength where the indicator and its conjugate base have different extinction coefficients, the ratio of the deprotonated to protonated indicator can be determined.

-

This ratio is equal to the ratio of the protonated catalyst to the neutral catalyst.

-

The pKaH of the catalyst can then be calculated using the Henderson-Hasselbalch equation, with the known pKa of the indicator as a reference.

-

Caption: Workflow for photometric pKaH determination.

Experimental Determination of Nucleophilicity (Mayr's Nucleophilicity Scale)

The nucleophilicity of pyrrolidine organocatalysts is quantified using Mayr's nucleophilicity scale, which is based on the rate constants of their reactions with a series of reference electrophiles (benzhydrylium ions).[9] The relationship is described by the equation:

log k = sN(N + E)

where:

-

k is the second-order rate constant.

-

sN is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter.

-

E is an electrophile-specific parameter.

Experimental Protocol: Kinetic Measurement of Nucleophilicity

This protocol outlines the general procedure for determining the N and sN parameters for a new pyrrolidine catalyst using stopped-flow spectrophotometry.[1][10]

Materials and Equipment:

-

Stopped-flow spectrophotometer

-

Anhydrous acetonitrile

-

A series of reference electrophiles (e.g., benzhydrylium ions) with known E parameters

-

The pyrrolidine organocatalyst to be measured

Procedure:

-

Solution Preparation: Prepare solutions of the pyrrolidine catalyst and the reference electrophiles in anhydrous acetonitrile at known concentrations.

-

Kinetic Measurements:

-

Load the two reactant solutions into the syringes of the stopped-flow instrument.

-

Rapidly mix the solutions and monitor the disappearance of the colored benzhydrylium ion over time by measuring the absorbance at its λmax.

-

The reaction is run under pseudo-first-order conditions, with the nucleophile in large excess.

-

-

Data Analysis:

-

The observed first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a single exponential decay.

-

The second-order rate constant (k) is obtained by dividing kobs by the concentration of the nucleophile.

-

This process is repeated for a series of reference electrophiles with different E parameters.

-

-

Parameter Determination:

-

A plot of log k vs. E for the different electrophiles will yield a straight line.

-

The slope of this line is the sN parameter, and the y-intercept is sN * N, from which the nucleophilicity parameter N can be calculated.

-

Caption: Workflow for determining nucleophilicity parameters.

A Quantitative Look at Substituted Pyrrolidines

The following table presents the Brønsted basicities (pKaH) and nucleophilicity parameters (N and sN) for a selection of commonly used pyrrolidine-based organocatalysts, as determined in acetonitrile.[4]

| Catalyst ID | Structure | pKaH | N | sN |

| A1 | Pyrrolidine | 19.56 | 15.72 | 0.88 |

| A2 | (S)-Proline | 16.5 | 14.75 | 0.94 |

| A3 | (S)-2-(Methoxymethyl)pyrrolidine | 18.73 | 14.93 | 0.90 |

| A4 | (S)-2-(Trifluoromethyl)pyrrolidine | 12.6 | 12.83 | 0.90 |

| A5 | (S)-Diphenylprolinol methyl ether | 17.61 | 10.82 | 1.07 |

| A6 | (S)-Diphenylprolinol TMS ether | 17.48 | 9.09 | 1.15 |

| A7 | (2S,4R)-4-Hydroxyproline | 16.1 | 14.41 | 0.96 |

| A8 | (S)-2-(Pyrrolidin-2-ylmethyl)pyrrolidine | 19.78 | 16.01 | 0.86 |

Data sourced from An, F.; Maji, B.; Min, E.; Ofial, A. R.; Mayr, H. J. Am. Chem. Soc. 2020, 142 (3), 1526–1547.[4]

Bridging the Gap: Correlating Basicity and Nucleophilicity with Catalytic Performance

The ultimate goal of characterizing the basicity and nucleophilicity of organocatalysts is to understand and predict their performance in chemical reactions.

Case Study: Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroolefins is a classic benchmark reaction for pyrrolidine-based organocatalysts. The catalytic cycle involves the formation of an enamine intermediate from the aldehyde and the catalyst, which then attacks the nitroalkene.

A study on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using a series of newly synthesized pyrrolidine organocatalysts demonstrated the influence of the catalyst structure on the reaction outcome.[11][12] While the pKa and nucleophilicity of these specific catalysts were not reported in the study, the observed trends in reactivity and stereoselectivity can be rationalized based on the principles outlined in this guide. For instance, catalysts with bulky substituents at the C2 position were found to provide a more sterically hindered environment, leading to higher enantioselectivities.[11]

Computational Approaches to Predicting Basicity and Nucleophilicity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the pKa and nucleophilicity of organocatalysts.[13][14] These methods can provide valuable insights into structure-property relationships and guide the rational design of new catalysts.

Predicting pKa Values

The pKa of a molecule can be calculated from the Gibbs free energy change of the deprotonation reaction. A common approach involves using a thermodynamic cycle that separates the process into gas-phase and solvation energies.

Caption: Thermodynamic cycle for pKa calculation.

Recommended Computational Protocol for pKa Prediction:

-

Geometry Optimization: Optimize the geometries of both the protonated (AH+) and neutral (A) forms of the pyrrolidine catalyst in both the gas phase and in the desired solvent (e.g., acetonitrile) using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). A common and effective level of theory is B3LYP/6-311+G(d,p).[4]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to obtain the Gibbs free energies.

-

Calculate ΔG: Calculate the Gibbs free energy of deprotonation in solution.

-

Calculate pKa: Use the calculated ΔG to determine the pKa.

Predicting Nucleophilicity

While the prediction of nucleophilicity is more complex due to its kinetic nature, computational methods can provide valuable insights. The nucleophilicity index, derived from conceptual DFT, can be used to rank the nucleophilicity of a series of related compounds. More rigorous approaches involve calculating the activation energies for the reaction of the nucleophile with a reference electrophile.[15]

Conclusion

The basicity and nucleophilicity of substituted pyrrolidine organocatalysts are fundamental properties that govern their catalytic activity and selectivity. A thorough understanding and quantitative characterization of these parameters are crucial for the rational design of new and improved catalysts for asymmetric synthesis. The experimental and computational protocols outlined in this guide provide a framework for researchers to systematically evaluate their catalysts and build predictive models for their performance. As the field of organocatalysis continues to evolve, the principles of basicity and nucleophilicity will remain central to the development of next-generation catalysts for the efficient and stereoselective synthesis of valuable chiral molecules.

References

- Valadbeigi, Y., & Zamani, F. (2026). Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research, 14(1), 61-70.

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (URL: [Link])

-

Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Request PDF - ResearchGate. (URL: [Link])

-

An, F., Maji, B., Min, E., Ofial, A. R., & Mayr, H. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(3), 1526–1547. (URL: [Link])

-

Bahadur, I., & Singh, V. (2010). Importance of the nature of α-substituents in pyrrolidine organocatalysts in asymmetric Michael additions. The Journal of Organic Chemistry, 75(21), 7533-7543. (URL: [Link])

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. (URL: [Link])

-

The pKa prediction of organocatalysts. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Request PDF - ResearchGate. (URL: [Link])

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (URL: [Link])

-